molecular formula C10H14O5S2 B8688101 1-[(2-methanesulfonylethoxy)sulfonyl]-4-methylbenzene

1-[(2-methanesulfonylethoxy)sulfonyl]-4-methylbenzene

Cat. No.: B8688101
M. Wt: 278.3 g/mol
InChI Key: FFWASDWPUAKZQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-methanesulfonylethoxy)sulfonyl]-4-methylbenzene is an organic compound with the molecular formula C10H14O5S2 and a molecular weight of 278.3 g/mol . It is commonly used in organic synthesis as a reagent and intermediate. This compound is known for its stability and reactivity, making it valuable in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-methanesulfonylethoxy)sulfonyl]-4-methylbenzene typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-(methylsulfonyl)ethanol in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

1-[(2-methanesulfonylethoxy)sulfonyl]-4-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

    Oxidation: Sulfone derivatives are the major products.

    Reduction: Sulfides are the primary products.

Scientific Research Applications

1-[(2-methanesulfonylethoxy)sulfonyl]-4-methylbenzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(2-methanesulfonylethoxy)sulfonyl]-4-methylbenzene involves its ability to act as an electrophile in nucleophilic substitution reactions. The sulfonate group is a good leaving group, facilitating the displacement by nucleophiles. The methylsulfonyl group can undergo oxidation and reduction, allowing for the formation of various derivatives. These properties make it a versatile compound in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2-methanesulfonylethoxy)sulfonyl]-4-methylbenzene is unique due to its combination of a methylsulfonyl group and a sulfonate ester. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable reagent in organic synthesis .

Properties

Molecular Formula

C10H14O5S2

Molecular Weight

278.3 g/mol

IUPAC Name

2-methylsulfonylethyl 4-methylbenzenesulfonate

InChI

InChI=1S/C10H14O5S2/c1-9-3-5-10(6-4-9)17(13,14)15-7-8-16(2,11)12/h3-6H,7-8H2,1-2H3

InChI Key

FFWASDWPUAKZQI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCS(=O)(=O)C

Origin of Product

United States

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